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An In-depth Technical Guide to the Initial Clinical Trials of Migalastat for Fabry Disease

Introduction

Fabry disease is a rare, X-linked lysosomal storage disorder resulting from mutations in the
GLA gene, which encodes the enzyme alpha-galactosidase A (a-Gal A).[1] This enzymatic
deficiency leads to the progressive accumulation of glycosphingolipids, primarily
globotriaosylceramide (GL-3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3),
within lysosomes of various cell types.[1][2] The resulting cellular dysfunction affects multiple
organs, including the kidneys, heart, and nervous system, leading to significant morbidity and
premature mortality.[3][4]

Migalastat (Galafold™) is an oral pharmacological chaperone developed as a targeted therapy
for Fabry disease.[3][5] Unlike enzyme replacement therapy (ERT), which introduces a
recombinant version of the enzyme, migalastat is a small molecule designed to bind to and
stabilize specific mutant forms of the patient's own a-Gal A enzyme.[2] This guide provides a
detailed overview of the foundational Phase 1 and Phase 2 clinical trials that established the
clinical proof of concept, pharmacokinetic profile, and initial efficacy and safety of migalastat
for patients with amenable GLA variants.

Core Mechanism of Action

Migalastat is an iminosugar analogue of the terminal galactose of GL-3.[5] It selectively and
reversibly binds to the active site of certain misfolded, but still catalytically competent, mutant
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a-Gal A proteins in the endoplasmic reticulum (ER).[2][5] This binding stabilizes the enzyme's
conformation, preventing its premature degradation by the ER-associated protein degradation
(ERAD) pathway. The stabilized enzyme can then traffic correctly through the Golgi apparatus
to the lysosome.[2]

Within the acidic environment of the lysosome and in the presence of high concentrations of
substrate (GL-3), migalastat dissociates from the active site. This allows the now properly
localized a-Gal A enzyme to catabolize the accumulated glycosphingolipids.[2] This mechanism
is only effective for patients with GLA mutations that result in a misfolded but partially functional
protein, referred to as "amenable" mutations.[2][5]
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Caption: Mechanism of action of migalastat as a pharmacological chaperone.
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Phase 1 Clinical Trials in Healthy Volunteers

The initial Phase 1 studies were designed to assess the safety, tolerability, and
pharmacokinetics (PK) of migalastat in healthy individuals.

Experimental Protocol

Four double-blind, placebo-controlled studies were conducted with 124 healthy volunteers
aged 18-55.[6] The protocol involved:

Single Ascending Dose: Participants received single oral doses of migalastat HCI ranging
from 25 mg to 2000 mg.[6]

e Multiple Ascending Dose: Participants received twice-daily oral doses of 50 mg or 150 mg for
7 days.[6]

e Pharmacokinetic Sampling: Serial blood and urine samples were collected to determine PK
parameters.[6]

e Pharmacodynamic Assessment: White blood cell a-Gal A activity was measured as an early
indicator of target engagement.[6]

» Safety Monitoring: Included clinical laboratory tests, electrocardiograms (ECGSs), physical
examinations, vital signs, and monitoring of adverse events (AESs).[6][7]

Pharmacokinetic and Pharmacodynamic Data

The studies demonstrated that migalastat has a predictable pharmacokinetic profile. The 150
mg dose, administered twice daily for 7 days, was found to be generally safe and well-
tolerated.[6]
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Single Dose Range (25 mg -

PK Parameter Reference
2000 mg)

AUCoo 1129 - 72,838 ng-h/mL [6]

Cmax 200.5 - 13,844 ng/mL [6]

t1/2 3 -4 hours [6]

Dose Proportionality Yes [6]

] Achieved by Day 7 (multiple

Time to Steady State ) [6]

dosing)

) Up to 67% excreted
Excretion o [6]
unchanged in urine

A key pharmacodynamic finding was a dose-related increase in a-Gal A enzyme activity even in
healthy subjects, providing a successful proof of mechanism for the chaperone effect.[6] No
abnormal cardiac effects, including QTc interval prolongation, were observed.[6]

Phase 2 Clinical Trials in Fabry Patients

Following the promising Phase 1 results, four open-label Phase 2 trials were initiated to
evaluate migalastat in patients with Fabry disease. These studies were crucial for assessing
safety and pharmacodynamic responses in the target population.

Experimental Protocol

The Phase 2 program enrolled both male and female patients with a confirmed diagnosis of
Fabry disease and GLA mutations that were later retrospectively classified as amenable or
non-amenable based on an in vitro assay in Human Embryonic Kidney (HEK)-293 cells.[8]
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Caption: Generalized experimental workflow for the initial Phase 2 studies.

Key Methodologies:
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» Patient Population: 18 men and 9 women aged 17 to 65 with 21 different missense
mutations.

o Treatment Duration: Primary treatment arms were 12 or 24 weeks, with an optional open-
label extension.

e Primary Objective: Evaluate the safety and tolerability of migalastat.
e Secondary/Pharmacodynamic Objectives:
o Measure changes in a-Gal A activity in white blood cells (WBC), kidney, and skin.[8]

o Quantify changes in GL-3 substrate levels in urine, plasma, skin, and kidney interstitial

capillaries.[5][8]

Efficacy and Safety Data

The Phase 2 trials provided the first evidence of migalastat's biological activity in patients. A
clear distinction in response was observed between patients with amenable mutations and
those with non-amenable mutations.[8][9]
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Efficacy Endpoint

Key Quantitative Results

Reference

o-Gal A Activity Increase

An increase was seen in 24 of
26 patients (WBC, kidney,
skin). In a study of 9 females, 6
demonstrated an increase of at
least 50% in blood, skin, and
kidney.[8]

Kidney GL-3 Reduction

Amenable Mutations: Median
decrease of 78% in interstitial
capillary GL-3 (in 5 patients
with paired biopsies).

Non-Amenable Mutations:
Median increase of 114% in

interstitial capillary GL-3 (in 3

patients with paired biopsies).

[9]

Plasma lyso-Gb3

Reduced levels observed in
patients with amenable
mutations compared to

baseline.

Renal Function

Remained stable in patients
with amenable mutations as
measured by eGFR and

proteinuria.

Safety Profile: Migalastat was generally safe and well-tolerated across all doses evaluated.

e No drug-related serious adverse events (SAEs) were reported during the primary treatment

periods.[9]

e The most common adverse events included arthralgia, fatigue, back pain, and pain in the

extremities.[9]

Conclusion from Initial Trials
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The initial Phase 1 and 2 clinical trials were instrumental in establishing the foundation for the
later-stage development of migalastat. Phase 1 studies in healthy volunteers defined a safe
and well-characterized pharmacokinetic profile, with early data suggesting successful target
engagement.[6] The subsequent Phase 2 studies provided the first critical evidence that
migalastat could increase a-Gal A activity and reduce the pathological substrate GL-3 in
kidney cells of Fabry patients with amenable GLA mutations.[9] These findings strongly
supported the chaperone's mechanism of action and its potential as a genotype-specific oral
therapy. The favorable safety profile and positive pharmacodynamic results from these initial
trials directly led to the design of the pivotal Phase 3 registration studies (FACETS and
ATTRACT) to confirm the clinical benefit of migalastat.[10]

Need Custom Synthesis?
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 To cite this document: BenchChem. [initial clinical trials of migalastat for Fabry disease].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1676587#initial-clinical-trials-of-migalastat-for-fabry-
disease]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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